molecular formula C11H16N2S B1437603 2-(Thiomorpholin-4-ylmethyl)aniline CAS No. 237432-14-3

2-(Thiomorpholin-4-ylmethyl)aniline

Cat. No. B1437603
M. Wt: 208.33 g/mol
InChI Key: ZAEZFXZNLSFHHF-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-ylmethyl)aniline (TMA) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that has a melting point of 92-95 °C and a boiling point of 250-252 °C. TMA is a derivative of aniline, and is an important intermediate in the production of various pharmaceuticals and other compounds. TMA has been studied extensively for its potential applications in scientific research, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Biomedical Applications

The review by Monge et al. (2011) focuses on the increasing interest in phosphorus-containing organic materials for biomedical applications, owing to their properties like biocompatibility and hemocompatibility. The review highlights the significance of materials like the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure, indicating the potential of similar compounds in various biomedical applications including dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).

2. Analytical Methods in Food Engineering, Medicine, and Pharmacy

Munteanu and Apetrei (2021) provide a critical review of tests used to determine antioxidant activity, which is of significant interest in fields like food engineering, medicine, and pharmacy. The study mentions various tests and methods which are crucial for understanding the antioxidant capacity of complex samples, indicating the importance of compounds like 2-(Thiomorpholin-4-ylmethyl)aniline in such analytical methodologies (Munteanu & Apetrei, 2021).

3. Chemical Fixation of CO2 with Aniline Derivatives

Vessally et al. (2017) explore the use of carbon dioxide (CO2) as a C1 feedstock in organic synthesis, where cyclization of aniline derivatives with CO2 to corresponding functionalized azoles is one of the most attractive protocols. This highlights the relevance of 2-(Thiomorpholin-4-ylmethyl)aniline derivatives in synthesizing benzene-fused azole compounds, reflecting their potential in green chemistry and environmental applications (Vessally et al., 2017).

4. Thiolated-Polymer-Based Nanoparticles in Anticancer Therapies

Grosso and de-Paz (2021) discuss thiolated polymers (thiomers), particularly those from chitosan and hyaluronic acid, as avant-garde approaches in anticancer therapy. The review emphasizes their distinguished reactivity and properties, highlighting their preparation and use as smart drug-delivery systems (DDSs) in cancer therapy. This underscores the potential of compounds like 2-(Thiomorpholin-4-ylmethyl)aniline in the formulation of innovative anticancer treatment methods (Grosso & de-Paz, 2021).

properties

IUPAC Name

2-(thiomorpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEZFXZNLSFHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiomorpholin-4-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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